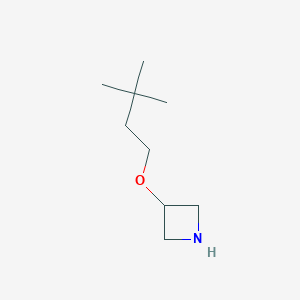
3-(3,3-Dimethylbutoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbutoxy)azetidine:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3,3-Dimethylbutoxy)azetidine, often involves cyclization reactions. This reaction is typically carried out under photochemical conditions, often using visible light to mediate the reaction .
Industrial Production Methods: Industrial production of azetidines can involve various catalytic processes. For instance, photo-induced copper catalysis has been employed to facilitate the synthesis of azetidines via radical cascade cyclization . This method is advantageous due to its efficiency and the ability to produce azetidines on a larger scale.
化学反応の分析
Types of Reactions: 3-(3,3-Dimethylbutoxy)azetidine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(3,3-Dimethylbutoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azetidines, including this compound, are explored for their potential pharmacological properties. They are investigated for use in drug discovery, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, azetidines are used in the production of polymers and other materials. Their ability to undergo polymerization reactions makes them useful in creating specialized materials with unique properties .
作用機序
The mechanism of action of 3-(3,3-Dimethylbutoxy)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or material science .
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing heterocycles.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles.
Uniqueness: 3-(3,3-Dimethylbutoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Compared to aziridines, it is less strained and more stable, making it easier to handle in various reactions. Compared to pyrrolidines, it retains enough ring strain to be reactive but is more stable than aziridines .
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
3-(3,3-dimethylbutoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChIキー |
MNMRPPXFZFQAPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCOC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



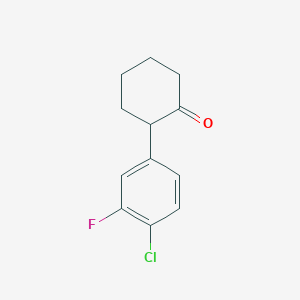

![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
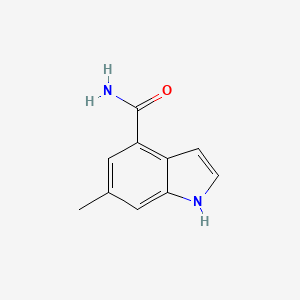
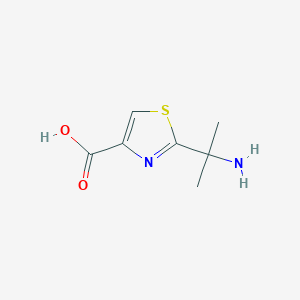

![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
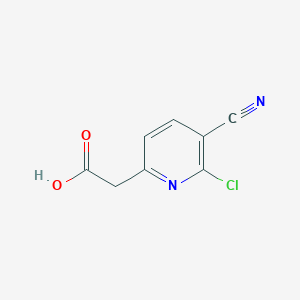
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
